tert-Butyl bromoacetate

Catalog No.
S662487
CAS No.
5292-43-3
M.F
C6H11BrO2
M. Wt
195.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl bromoacetate

CAS Number

5292-43-3

Product Name

tert-Butyl bromoacetate

IUPAC Name

tert-butyl 2-bromoacetate

Molecular Formula

C6H11BrO2

Molecular Weight

195.05 g/mol

InChI

InChI=1S/C6H11BrO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3

InChI Key

BNWCETAHAJSBFG-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CBr

Synonyms

1,1-Dimethylethyl 2-Bromoacetate; 1,1-Dimethylethyl bromoacetate; 1,1-Dimethylethyl monobromoacetate; 2-Bromoacetic Acid tert-Butyl Ester; Bromoacetic Acid 1,1-Dimethylethyl Ester; Bromoacetic Acid tert-Butyl Ester; NSC 82470; tert-Butyl 2-Bromoaceta

Canonical SMILES

CC(C)(C)OC(=O)CBr

Synthesis of Amino Acids and Peptides

Field: Biochemistry

Application: tert-Butyl bromoacetate is used in the synthesis of amino acids and peptides . These compounds are fundamental for life, and they play critical roles in various biological processes.

Method: The exact method of application can vary depending on the specific amino acid or peptide being synthesized. Generally, it involves reaction of tert-Butyl bromoacetate with an appropriate amine under controlled conditions.

Results: The outcome of this process is the formation of specific amino acids or peptides, which can be used in further biochemical studies or applications.

Synthesis of Cyclic Polyamino Carboxylate Contrast Agents

Field: Medical Imaging

Application: tert-Butyl bromoacetate is used in the synthesis of cyclic polyamino carboxylate contrast agents . These agents are used in medical imaging to enhance the visibility of certain structures or fluids within the body.

Method: The synthesis involves the reaction of tert-Butyl bromoacetate with polyamines. The resulting contrast agents can then be used in various imaging techniques.

Results: The use of these contrast agents can significantly improve the quality of medical images, aiding in the diagnosis and treatment of various health conditions.

Synthesis of Cephalosporins

Field: Pharmaceutical Chemistry

Application: tert-Butyl bromoacetate is used in the synthesis of cephalosporins , a class of antibiotics used to treat a variety of bacterial infections.

Method: The synthesis typically involves the reaction of tert-Butyl bromoacetate with other organic compounds under controlled conditions.

Results: The resulting cephalosporins can be used to effectively treat a variety of bacterial infections, contributing to public health.

Synthesis of Receptor Antagonists

Field: Pharmacology

Application: tert-Butyl bromoacetate is used in the synthesis of receptor antagonists , which are drugs that block the action of certain chemicals in the body.

Method: The synthesis involves the reaction of tert-Butyl bromoacetate with other organic compounds. The exact method can vary depending on the specific receptor antagonist being synthesized.

Results: The resulting receptor antagonists can be used in the treatment of various health conditions, including allergies, hypertension, and certain mental health disorders.

Synthesis of Nitrilotriacetic Acid End-Functionalized Polystyrene

Field: Polymer Chemistry

Application: tert-Butyl bromoacetate has been used in the synthesis of nitrilotriacetic acid end-functionalized polystyrene by atom transfer radical polymerization .

Method: The synthesis involves the reaction of tert-Butyl bromoacetate with styrene and other reagents under controlled conditions.

Results: The resulting polymer can be used in various applications, including the creation of advanced materials and in certain biomedical applications.

Synthesis of Substituted t-Butyl Acetates

Field: Organic Chemistry

Application: tert-Butyl bromoacetate serves as a building block for the synthesis of substituted t-butyl acetates .

Method: The synthesis involves the reaction of tert-Butyl bromoacetate with various organic compounds under controlled conditions.

Results: The resulting substituted t-butyl acetates can be used in further chemical reactions or in the creation of various organic materials.

Production of Dyes, Pharmaceuticals, and Agrochemicals

Field: Industrial Chemistry

Application: tert-Butyl bromoacetate is used as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals .

Method: The exact method of application can vary depending on the specific product being synthesized. Generally, it involves reaction of tert-Butyl bromoacetate with other compounds under controlled conditions.

Results: The outcome of this process is the formation of various dyes, pharmaceuticals, and agrochemicals, which can be used in a wide range of applications.

Synthesis of Collagenase Inhibitors

Application: tert-Butyl bromoacetate plays an important role in the synthesis of collagenase inhibitors .

Method: The synthesis involves the reaction of tert-Butyl bromoacetate with other organic compounds under controlled conditions.

Results: The resulting collagenase inhibitors can be used in various biochemical studies or applications.

Synthesis of Isoquinoline Derivatives

Application: tert-Butyl bromoacetate can be used for the preparation of isoquinoline derivatives as inhibitors of p38 mitogen-activated protein (p38MAP) .

Results: The resulting isoquinoline derivatives can be used in further chemical reactions or in the creation of various organic materials.

Synthesis of Dihydropyranyl Prelinker

Application: tert-Butyl bromoacetate has been used in the synthesis of dihydropyranyl prelinker which is useful in polymer-assisted deprotection of oligosaccharides .

Method: The synthesis involves the reaction of tert-Butyl bromoacetate with other reagents under controlled conditions.

Results: The resulting dihydropyranyl prelinker can be used in various applications, including the creation of advanced materials and in certain biomedical applications.

Synthesis of Succinamide Peptidomimetic Inhibitors

Application: tert-Butyl bromoacetate can be used for the synthesis of succinamide peptidomimetic inhibitors of cathepsin S .

Results: The resulting succinamide peptidomimetic inhibitors can be used in various biochemical studies or applications.

Synthesis of (2-oxo-4-vinyl-azetidin-1-yl)-acetic Acid tert-Butyl Ester

Application: tert-Butyl bromoacetate plays an important role to prepare (2-oxo-4-vinyl-azetidin-1-yl)-acetic acid tert-butyl ester .

Tert-Butyl bromoacetate is a chemical compound with the molecular formula C6H11BrO2C_6H_{11}BrO_2 and a molecular weight of 195.05 g/mol. It appears as a clear, colorless to yellow liquid and is recognized for its utility as an alkylating agent in various synthetic processes. This compound is classified under the category of halogenated esters and is particularly notable for its role in organic synthesis, including the preparation of pharmaceuticals, agrochemicals, and dyes .

tert-Butyl bromoacetate is a hazardous compound and should be handled with appropriate precautions. It is classified as a skin irritant, eye irritant, and lachrymator (causes tears). Exposure can cause respiratory irritation. tert-Butyl bromoacetate is also suspected to be a mutagen (can cause genetic mutations).

  • Safety information:
    • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling.
    • Avoid contact with skin, eyes, and clothing.
    • Wash hands thoroughly after handling.
    • Store in a cool, dry, and well-ventilated place away from incompatible materials.

  • Alkylation Reactions: It serves as an alkylating agent, facilitating the introduction of tert-butyl groups into various substrates.
  • Reformatsky Reaction: This compound can be used in the Reformatsky reaction, where it reacts with magnesium to condense with ketones, forming β-hydroxy esters .
  • Synthesis of Collagenase Inhibitors: It is involved in synthesizing (S,S,R)-(-)-actinonin, a known collagenase inhibitor, highlighting its importance in medicinal chemistry .

Tert-Butyl bromoacetate exhibits notable biological activities, particularly as a precursor in the synthesis of bioactive compounds. Its derivatives have been studied for their potential therapeutic effects, including:

  • Collagenase Inhibition: The compound's derivatives have been shown to inhibit collagenase, which has implications in treating diseases involving connective tissue degradation.
  • Antimicrobial Properties: Some studies indicate that compounds derived from tert-butyl bromoacetate may possess antimicrobial activities, although further research is needed to fully understand these effects .

The synthesis of tert-butyl bromoacetate can be accomplished through several methods:

  • Direct Esterification:
    • Mixing bromoacetic acid with tert-butyl acetate in a controlled environment using a strong acid catalyst (e.g., Amberlyst 15).
    • The reaction typically occurs at temperatures between 30-45 °C for several hours, yielding high-purity tert-butyl bromoacetate after distillation .
  • Two-Step Synthesis:
    • A more complex method involves reacting bromoacetyl chloride with sodium tripolyphosphate and tert-butoxide in the presence of chloroform. This method has reported yields of up to 93% but generates significant waste and is less environmentally friendly .

Tert-Butyl bromoacetate finds diverse applications across various fields:

  • Organic Synthesis: It acts as an intermediate in producing complex organic molecules.
  • Pharmaceuticals: Used in synthesizing important drugs and bioactive compounds.
  • Dyes and Agrochemicals: Serves as a building block for various chemical products used in agriculture and dye manufacturing .

Research on interaction studies involving tert-butyl bromoacetate primarily focuses on its reactivity with biological molecules and other chemical species. Its role as an alkylating agent means it can interact with nucleophiles, leading to the formation of new compounds that may exhibit altered biological activities. Studies have shown that its derivatives can engage in various interactions with enzymes and receptors relevant to pharmacology .

Tert-Butyl bromoacetate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Ethyl bromoacetateC4H7BrO2Lower molecular weight; used primarily in simpler alkylation reactions.
Methyl bromoacetateC3H5BrO2Smaller size; often used in laboratory settings for quick reactions.
Benzyl bromoacetateC9H9BrO2Contains a benzene ring; used for more complex organic syntheses involving aromatic systems.

Tert-Butyl bromoacetate stands out due to its bulky tert-butyl group, which influences its reactivity and steric properties, making it particularly effective for specific synthetic applications that require larger substituents .

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 86 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (20.93%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (22.09%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (77.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (77.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (77.91%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

5292-43-3

Wikipedia

Tert-Butyl bromoacetate

General Manufacturing Information

Acetic acid, 2-bromo-, 1,1-dimethylethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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